molecular formula C15H24INO2 B6283874 tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate CAS No. 2020069-99-0

tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B6283874
CAS No.: 2020069-99-0
M. Wt: 377.3
InChI Key:
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Description

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the iodination of bicyclo[1.1.1]pentane

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of advanced chemical reactors and purification techniques such as column chromatography to isolate the desired product[_{{{CITATION{{{_3{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the iodine atom to iodate or iodide.

  • Reduction: : Reduction of the iodine atom to form iodine gas or other iodine-containing compounds.

  • Substitution: : Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Iodates, iodides, and other iodine-containing compounds.

  • Reduction: : Iodine gas, iodine salts, and other reduced iodine species.

  • Substitution: : A wide range of functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, and the compound may act as a ligand or inhibitor in biological systems.

Comparison with Similar Compounds

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is unique due to its bicyclic structure and iodine atom. Similar compounds include:

  • Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate

  • 1-Piperidinecarboxylic acid, 4-(3-iodobicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester

Properties

CAS No.

2020069-99-0

Molecular Formula

C15H24INO2

Molecular Weight

377.3

Purity

95

Origin of Product

United States

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